molecular formula C26H29N5O7 B1678038 普拉那卡单抗 CAS No. 192755-52-5

普拉那卡单抗

货号 B1678038
CAS 编号: 192755-52-5
分子量: 523.5 g/mol
InChI 键: CXAGHAZMQSCAKJ-WAHHBDPQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pralnacasan is an orally bioavailable pro-drug . It is a potent, non-peptide inhibitor of interleukin-1beta converting enzyme (ICE) . It was developed for the treatment of rheumatoid arthritis (RA) .


Molecular Structure Analysis

Pralnacasan is a small molecule with the chemical formula C26H29N5O7 . Its average weight is 523.5378 and its monoisotopic weight is 523.206698307 .


Chemical Reactions Analysis

Pralnacasan is a pro-drug, which means it undergoes a transformation within the body to become an active drug . The exact chemical reactions involved in this process are not specified in the available resources.

科学研究应用

骨关节炎治疗

普拉那卡单抗已对其对骨关节炎 (OA) 中关节损伤的影响进行了研究。在两个膝盖 OA 小鼠模型中,普拉那卡单抗显示出关节损伤显着减少。这些研究表明其作为一种治疗 OA 的疾病修饰药物的潜力 (Rudolphi 等人,2003)

炎症性肠病 (IBD) 管理

普拉那卡单抗已显示出在减轻葡聚糖硫酸钠诱导的小鼠结肠炎(IBD 模型)的严重性方面有效。这种减轻可能是由抑制促炎细胞因子 IL-18、IL-1β 和 IFN-γ 介导的 (Loher 等人,2004)

治疗其他炎症性疾病的潜力

已进行研究合作,将普拉那卡单抗开发为治疗各种炎症性疾病,突出了其广泛的治疗潜力 (Siegmund & Zeitz,2003)

对细胞因子表达的影响

研究探讨了普拉那卡单抗对 DSS 诱导结肠炎中细胞因子表达的影响,表明其在分子水平调节炎症反应中的作用 (Bauer 等人,2007)

在半胱天冬酶抑制中的作用

已探讨了普拉那卡单抗作为半胱天冬酶抑制剂的作用,在调节各种疾病中的过度程序性细胞死亡方面具有潜在应用。这项研究强调了其在凋亡起关键作用的疾病中的治疗功效 (Linton,2005)

安全和危害

In November 2003, Aventis and Vertex Pharmaceuticals announced that they had voluntarily suspended the phase II clinical trials of Pralnacasan due to results from an animal toxicity study that demonstrated liver abnormalities after a nine-month exposure to Pralnacasan at high doses . While no similar liver toxicity has been seen to date in human trials, the companies will evaluate the animal toxicity results before proceeding with the phase II clinical program .

属性

IUPAC Name

(4S,7S)-N-[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]-7-(isoquinoline-1-carbonylamino)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O7/c1-2-37-26-18(14-21(33)38-26)29-23(34)19-8-5-13-30-20(32)10-9-17(25(36)31(19)30)28-24(35)22-16-7-4-3-6-15(16)11-12-27-22/h3-4,6-7,11-12,17-19,26H,2,5,8-10,13-14H2,1H3,(H,28,35)(H,29,34)/t17-,18-,19-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAGHAZMQSCAKJ-WAHHBDPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(CC(=O)O1)NC(=O)C2CCCN3N2C(=O)C(CCC3=O)NC(=O)C4=NC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1[C@H](CC(=O)O1)NC(=O)[C@@H]2CCCN3N2C(=O)[C@H](CCC3=O)NC(=O)C4=NC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172873
Record name Pralnacasan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pralnacasan inhibits interleukin-1beta converting enzyme (ICE), an enzyme that regulates the production of IL-1 and IFN gamma - intercellular mediators that initiate and sustain the process of inflammation. Inhibiting ICE may be an effective strategy for curtailing damaging inflammatory processes common to a number of acute and chronic conditions, such as rheumatoid arthritis (RA) and osteoarthritis.
Record name Pralnacasan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04875
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pralnacasan

CAS RN

192755-52-5
Record name Pralnacasan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192755525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pralnacasan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04875
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pralnacasan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRALNACASAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N986NI319S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pralnacasan
Reactant of Route 2
Reactant of Route 2
Pralnacasan
Reactant of Route 3
Reactant of Route 3
Pralnacasan
Reactant of Route 4
Reactant of Route 4
Pralnacasan
Reactant of Route 5
Reactant of Route 5
Pralnacasan
Reactant of Route 6
Reactant of Route 6
Pralnacasan

Citations

For This Compound
782
Citations
K Rudolphi, N Gerwin, N Verzijl, P van der Kraan… - Osteoarthritis and …, 2003 - Elsevier
Objective: To study the effect of pralnacasan, … , pralnacasan was given orally by gavage to female Balb/c mice at 0, 12.5, 25 and 50mg/kg twice a day. In the second study, pralnacasan …
Number of citations: 259 www.sciencedirect.com
F Loher, C Bauer, N Landauer, K Schmall… - … of Pharmacology and …, 2004 - ASPET
… IFN-γ synthesis in stimulated splenocytes was significantly suppressed in all pralnacasan-treated groups. No side effects of pralnacasan were observed. In conclusion, pralnacasan is …
Number of citations: 137 jpet.aspetjournals.org
B Siegmund, M Zeitz - IDrugs: the investigational drugs journal, 2003 - europepmc.org
Pralnacasan (vertex pharmaceuticals). - Abstract - Europe PMC … Vertex is collaborating with Aventis Pharma AG (formerly Hoechst Marion Roussel Inc) in the development of …
Number of citations: 56 europepmc.org
C Bauer, F Loher, M Dauer, C Mayer, HA Lehr… - Digestive diseases and …, 2007 - Springer
… pralnacasan on dextran sulfate sodium (DSS)-induced colitis. This study investigates the effects of pralnacasan … Mice were treated intraperitoneally with the ICE inhibitor pralnacasan (…
Number of citations: 86 link.springer.com
C Bauer - 2006 - edoc.ub.uni-muenchen.de
… splenocytes was significantly suppressed in all pralnacasan-treated groups. No side effects of pralnacasan were observed. In conclusion, pralnacasan is effective in the prevention of …
Number of citations: 3 edoc.ub.uni-muenchen.de
JCR Randle, MW Harding, G Ku… - Expert opinion on …, 2001 - Taylor & Francis
… We have conducted extensive investigations of pralnacasan in animal models of inflammatory diseases and have extended this work recently to VX-765. We reported previously that non…
Number of citations: 129 www.tandfonline.com
T Ravizza, SM Lucas, S Balosso, L Bernardino… - …, 2006 - Wiley Online Library
… Slices were preincubated with pralnacasan or VX-765 (0.1, 1… (ih); pralnacasan: rats injected with pralnacasan (2 x 25 μg icv… ih; KA+pralnacasan: rats injected with pralnacasan 2 x 25 μg …
Number of citations: 200 onlinelibrary.wiley.com
F Loher, C Bauer, N Landauer, K Schmall… - … of Pharmacology and …, 2003 - ASPET
… effect of the specific ICE inhibitor pralnacasan in dextran sulfate sodium-… Pralnacasan was administered either intraperitoneally or … Results: Intraperitoneally administered pralnacasan …
Number of citations: 0 jpet.aspetjournals.org
K Pavelka, V Kua… - Arthritis and …, 2002 - WILEY-LISS DIV JOHN WILEY & …
Number of citations: 29
G Ku, P Ford, SA Raybuck… - ARTHRITIS …, 2001 - WILEY-LISS DIV JOHN WILEY & …
Number of citations: 19

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。